Metabolic Stability: Enhanced Performance of a Close Analog Due to Trifluoromethyl Group
While direct stability data for the target compound is not publicly available, strong evidence exists for its close analog, 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine (CAS: 1171925-31-7). This analog differs only by a methyl group at the 5-position of the pyrazole. Its description explicitly states that the trifluoromethyl group contributes to increased metabolic stability [1].
| Evidence Dimension | Metabolic Stability |
|---|---|
| Target Compound Data | Not available (data for close analog) |
| Comparator Or Baseline | 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine |
| Quantified Difference | Qualitative increase in metabolic stability attributed to the trifluoromethyl group |
| Conditions | Not specified for the analog |
Why This Matters
This property is crucial for researchers selecting building blocks for medicinal chemistry programs where enhancing the metabolic stability of lead compounds is a primary objective.
- [1] Kuujia. 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine product page. CAS 1171925-31-7. View Source
